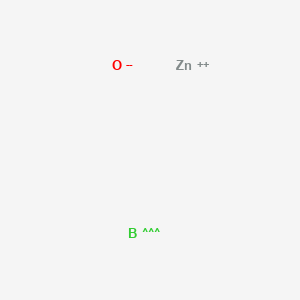

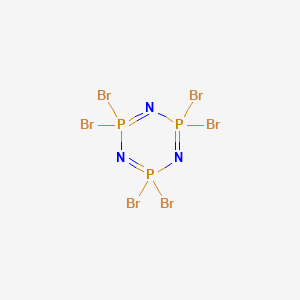

六溴环三磷氮

货号 B077441

CAS 编号:

13701-85-4

分子量: 614.4 g/mol

InChI 键: BISNZAMPUNENFV-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

描述

Introduction Hexabromocyclotriphosphazene is a chemical compound extensively studied for various properties and applications. It serves as an intermediate in the synthesis of polyphosphazenes and demonstrates interesting physical and chemical characteristics.

Synthesis Analysis

- The synthesis of Hexabromocyclotriphosphazene has been achieved through several methods. For instance, Zhu Futian (2003) detailed the synthesis, isolation, and purification of Hexabromocyclotriphosphazene in the laboratory, discussing factors affecting the process condition (Zhu Futian, 2003).

- Harry R. Allcock et al. (1980) synthesized Hexa(p-lithiophenoxycyclotriphosphazene) as an intermediate for the attachment of various functional groups, demonstrating a model for preparing corresponding phosphazene high polymers (Allcock et al., 1980).

Molecular Structure Analysis

- The molecular structure of Hexabromocyclotriphosphazene has been studied through methods such as X-ray crystallography. For example, Serkan Yeşilot et al. (2014) investigated a hexakis(pyrenyloxy)cyclotriphosphazene variant, providing insights into its molecular structure and interactions (Yeşilot et al., 2014).

Chemical Reactions and Properties

- Various chemical reactions involving Hexabromocyclotriphosphazene have been reported. V. Chandrasekhar et al. (2006) discussed the formation of dinuclear and trinuclear complexes derived from hexakis(2-pyridyloxy)cyclotriphosphazene, highlighting unusual P-O bond cleavage in certain reactions (Chandrasekhar et al., 2006).

Physical Properties Analysis

- The physical properties of Hexabromocyclotriphosphazene, such as thermal and electrochemical properties, have been a subject of study. The research by Serkan Yeşilot et al. included an investigation of these aspects (Yeşilot et al., 2014).

Chemical Properties Analysis

- Hexabromocyclotriphosphazene's chemical properties, especially related to its reactivity and interaction with other compounds, have been explored in various studies. For example, the work of V. Chandrasekhar et al. and Harry R. Allcock et al. provides valuable insights into its reactivity and potential for forming complex structures (Chandrasekhar et al., 2006); (Allcock et al., 1980).

科学研究应用

合成技术:

- 徐建中(2009)报道了使用微波辐射制备六溴环三磷氮杂环烷的方法,具有均匀加热、温度迅速升高、缩短反应时间以及产率增加超过50%的几个优点(Xu Jian-zhong, 2009)。

- 朱福田(2003)详细介绍了在实验室中合成、分离和纯化六溴环三磷氮杂环烷的方法,重点关注影响过程条件的因素(Zhu Futian, 2003)。

在树状聚合物和材料科学中的应用:

- A.卡米纳德、A.哈默和J.马约拉尔(2016)探讨了六氯环三磷氮杂环烷在快速合成高密度树状聚合物中的应用,这些聚合物在材料科学中的应用包括催化剂、化学传感器和细胞培养支架。这些树状聚合物还被用于体内成像和阐明生物机制(Caminade, Hameau, & Majoral, 2016)。

阻燃性和介电性能:

- 西蒂·努尔·卡利达·乌斯里、Z.贾迈恩和M.马克穆德(2021)回顾了环三磷氮杂环烷化合物的阻燃性和介电性能,强调了这些化合物作为阻燃剂的潜力很高,因为它们毒性低、烟雾产生少。他们还强调了该化合物在电气应用中具有有前途的介电性能(Usri, Jamain, & Makmud, 2021)。

抗肿瘤和抗菌活性:

- 卡洛斯·马尔菲奥雷等人(1983)研究了六环氮杂环烷的抗肿瘤活性在小鼠肿瘤中,显示出对肿瘤生长的显著延缓和延长存活率(Malfiore et al., 1983)。

- 苏希奇等人(2020)提供了关于基于环三磷氮杂环烷的衍生物用于抗菌应用的最新信息,探讨了它们作为潜在抗菌剂的用途,包括金属结合配合物和有机金属化合物(Su et al., 2020)。

光物理性质:

- 塞尔坎·叶希洛特等人(2014)合成了一种六(吡啶氧基)环三磷氮杂环烷,并通过分子内相互作用研究了其激聚物发射。该研究涵盖了其热性和电化学性质,以及理论研究(Yeşilot等人,2014)。

属性

IUPAC Name |

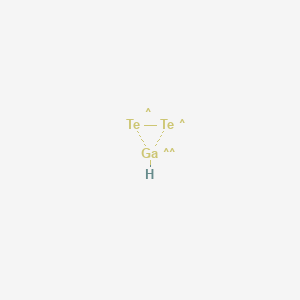

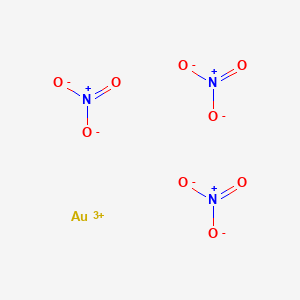

2,2,4,4,6,6-hexabromo-1,3,5-triaza-2λ5,4λ5,6λ5-triphosphacyclohexa-1,3,5-triene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Br6N3P3/c1-10(2)7-11(3,4)9-12(5,6)8-10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BISNZAMPUNENFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

N1=P(N=P(N=P1(Br)Br)(Br)Br)(Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Br6N3P3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40929660 | |

| Record name | Hexabromocyclotriphosphazene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40929660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

614.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Hexabromocyclotriphosphazene | |

CAS RN |

13701-85-4 | |

| Record name | 2,2,4,4,6,6-Hexabromo-2λ5,4λ5,6λ5-1,3,5,2,4,6-triazatriphosphorine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13701-85-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2,4,4,6,6-Hexabromo-2,2,4,4,6,6-hexahydro-1,2,3,4,5,6-triazatriphosphorine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013701854 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexabromocyclotriphosphazene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40929660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,4,4,6,6-hexabromo-2,2,4,4,6,6-hexahydro-1,2,3,4,5,6-triazatriphosphorine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.832 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

For This Compound

25

Citations

(IUCr) The crystal structure of compounds with (NP)n rings. VII. Refinement of the crystal structure of hexabromocyclotriphosphazene N3P3Br6 Acta Crystallographica Section B …

Number of citations: 25

scripts.iucr.org

Studies of phosphazenes—VII: Reactions of hexabromocyclotriphosphazatirene, N3P3Br6, with ethylamine

The reaction of hexabromocyclotriphosphazene, N 3 P 3 Br 6 with ethylamine yields the derivatives N 3 P 3 Br 6−n (NHEt) n [n = 1, 2(two isomers), 4 and 6]. Two hydrogen bromide …

Number of citations: 1

www.sciencedirect.com

155 instability of halogenophosphazene high polymers could be overcome if organic residues could be introduced as side groups into the polymer in place of halogen atoms. In …

Number of citations: 0

onlinelibrary.wiley.com

The ring expansion or contraction reactions of inorganic cyclic molecules often depend on structural features such as ring strain or side group intramolecular interactions. The ability of …

Number of citations: 1

www.sciencedirect.com

… In any case, the presence of phosphorus—halogen bonds is presumed to be a prerequisite for polymerization (hexafluoro— and hexabromocyclotriphosphazene undergo thermal …

Number of citations: 4

apps.dtic.mil

… The preparation of hexabromocyclotriphosphazene from reaction of phosphorus pentabromide with ammonia (38) and ammonium bromide (147) has been reported. …

Number of citations: 257

pubs.acs.org

15.2. 11. l. Halocyclophosphazene Polymerization (i) Background. Phosphazene monomers (ie,: N-PR,) or cyclic dimers [+ N= PR,+,] have not yet been observed as stable species. The …

Number of citations: 1

onlinelibrary.wiley.com

o-Aminophenol reacts with a number of halo-and organophosphazenes in boiling xylene to yield bis-(o-phenyleneoxyamino)-2-aminophenoxyphosphorane (III) and ammonium halide …

Number of citations: 38

pubs.acs.org

The work described in this thesis is concerned with three areas which are the generation of stable carbocations from saturated model compounds related to poly- vinylidenefluoride, the …

Number of citations: 4

etheses.dur.ac.uk

4 6 and potassium thiocyanate. 10, 11 The results from that study also indicated that thiourethane or thiourea derivatives are formed when 4 and 5 react with alcohols or amines, …

Number of citations: 10

pubs.acs.org

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,2-Bis[4-(4-aminophenoxy)phenyl]propane](/img/structure/B77367.png)

![2-[34-Butan-2-yl-8,22-dihydroxy-13-(3-hydroxybutan-2-yl)-2,5,11,14,27,30,33,36,39-nonaoxo-27lambda4-thia-3,6,12,15,25,29,32,35,38-nonazapentacyclo[14.12.11.06,10.018,26.019,24]nonatriaconta-18(26),19(24),20,22-tetraen-4-yl]acetamide](/img/structure/B77377.png)

![(1R,2R,4As,8aS)-1-[(3S)-5-hydroxy-3-methylpentyl]-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-2-ol](/img/structure/B77384.png)